(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with trimethyl and trimethoxybenzoyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoyl chloride with a tetrahydroquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydroquinoline core can also play a role in binding to biological molecules, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2-DIHYDROQUINOLINE
- 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-QUINOLINE
Uniqueness
What sets 2,2,4-TRIMETHYL-1-(3,4,5-TRIMETHOXYBENZOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-OL apart is its tetrahydroquinoline core, which provides unique chemical properties and biological activities compared to its dihydro and quinoline counterparts. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27NO5 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H27NO5/c1-13-12-22(2,3)23(17-8-7-15(24)11-16(13)17)21(25)14-9-18(26-4)20(28-6)19(10-14)27-5/h7-11,13,24H,12H2,1-6H3 |
InChI Key |
FSGVKEADFLITRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C |
Origin of Product |
United States |
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